molecular formula C11H13NO2S B12012790 O-(2-acetylphenyl) dimethylcarbamothioate CAS No. 14786-83-5

O-(2-acetylphenyl) dimethylcarbamothioate

Cat. No.: B12012790
CAS No.: 14786-83-5
M. Wt: 223.29 g/mol
InChI Key: JHTOVEBCZYGJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-acetylphenyl) dimethylthiocarbamate is an organic compound with the molecular formula C11H13NO2S It belongs to the class of thiocarbamates, which are characterized by the presence of a thiocarbonyl group (C=S) attached to an oxygen atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-acetylphenyl) dimethylthiocarbamate typically involves the reaction of 2-acetylphenol with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to control the reaction rate and prevent side reactions. After the reaction is complete, the product is isolated by crystallization from methanol .

Industrial Production Methods

Industrial production of O-(2-acetylphenyl) dimethylthiocarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

O-(2-acetylphenyl) dimethylthiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

O-(2-acetylphenyl) dimethylthiocarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-acetylphenyl) dimethylthiocarbamate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O-(3-trifluoromethylphenyl) dimethylthiocarbamate
  • 2-(dimethylamino)ethyl dimethyldithiocarbamate
  • S-(4-chlorophenyl) dimethylthiocarbamate

Uniqueness

O-(2-acetylphenyl) dimethylthiocarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

14786-83-5

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

O-(2-acetylphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C11H13NO2S/c1-8(13)9-6-4-5-7-10(9)14-11(15)12(2)3/h4-7H,1-3H3

InChI Key

JHTOVEBCZYGJCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=S)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.